molecular formula C17H21FN2O3 B581998 1'-Boc-5-fluoro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] CAS No. 866028-06-0

1'-Boc-5-fluoro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]

Cat. No. B581998
Key on ui cas rn: 866028-06-0
M. Wt: 320.364
InChI Key: XKVSTTHNVBKSHX-UHFFFAOYSA-N
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Patent
US07354925B2

Procedure details

To a stirred solution of 5-fluoro-1,3-dihydro-2H-indol-2-one (1.80 g, 11.9 mmol) in tetrahydrofuran (30 mL) was added dropwise a 1 M solution of sodium bis(trimethylsilyl)amide in tetrahydrofuran (35.7 mL, 35.7 mmol) at −78° C. for 15 min and the mixture was stirred for 1.5 h at the same temperature. To the mixture was added dropwise a solution of tert-butyl bis(2-chloroethyl)carbamate (2.88 g, 11.9 mmol) in tetrahydrofuran (10 mL) at −78° C., then this resulting mixture was slowly warmed up to room temperature and stirred for 19 h at the same temperature. The reaction mixture was quenched by the addition of ammonium chloride aqueous solution, and concentrated to give a brown residue. The crude material was partitioned between ethyl acetate and water, and then the organic layer washed with brine, dried over sodium sulfate, and evaporated. The residue was purified by column chromatography on silica gel (100 g) eluting with hexane/acetone (3/1) to afford 356 mg (15%) of the title compound as a slight brown syrup:
Quantity
1.8 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
35.7 mL
Type
solvent
Reaction Step One
Quantity
2.88 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
15%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])[CH2:5]2.C[Si]([N-][Si](C)(C)C)(C)C.[Na+].Cl[CH2:23][CH2:24][N:25]([CH2:33][CH2:34]Cl)[C:26](=[O:32])[O:27][C:28]([CH3:31])([CH3:30])[CH3:29]>O1CCCC1>[CH3:31][C:28]([O:27][C:26]([N:25]1[CH2:33][CH2:34][C:5]2([C:6](=[O:11])[NH:7][C:8]3[CH:9]=[CH:10][C:2]([F:1])=[CH:3][C:4]2=3)[CH2:23][CH2:24]1)=[O:32])([CH3:29])[CH3:30] |f:1.2|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
FC=1C=C2CC(NC2=CC1)=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
35.7 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2.88 g
Type
reactant
Smiles
ClCCN(C(OC(C)(C)C)=O)CCCl
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1.5 h at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 19 h at the same temperature
Duration
19 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched by the addition of ammonium chloride aqueous solution
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a brown residue
CUSTOM
Type
CUSTOM
Details
The crude material was partitioned between ethyl acetate and water
WASH
Type
WASH
Details
the organic layer washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (100 g)
WASH
Type
WASH
Details
eluting with hexane/acetone (3/1)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)F)NC2=O
Measurements
Type Value Analysis
AMOUNT: MASS 356 mg
YIELD: PERCENTYIELD 15%
YIELD: CALCULATEDPERCENTYIELD 9.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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